molecular formula C13H20N2O2 B2659720 2-(Diethylamino)ethyl 3-aminobenzoate CAS No. 10369-94-5

2-(Diethylamino)ethyl 3-aminobenzoate

Cat. No.: B2659720
CAS No.: 10369-94-5
M. Wt: 236.315
InChI Key: MJBPJVLUWNYUHH-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 3-aminobenzoate ( 10369-94-5) is a chemical compound of significant interest in scientific research, particularly as a structural analog of the well-characterized local anesthetic procaine. Procaine, the 4-aminobenzoate isomer, is a known sodium channel blocker that acts by inhibiting voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the initiation and conduction of nerve impulses . The primary molecular distinction of this compound lies in the position of the amine group on the benzoate ring, a modification that can profoundly influence its physicochemical properties, binding affinity, and metabolic pathway compared to its 4-aminobenzoate counterparts. This structural variation makes it a valuable reagent for structure-activity relationship (SAR) studies aimed at developing novel compounds with tailored pharmacological profiles. Researchers can utilize this compound to investigate the effects of aromatic substitution patterns on the potency, duration of action, and selectivity of local anesthetics and related molecules. Beyond its potential in anesthetic research, the compound's structural similarity to procaine suggests it may serve as a key intermediate or precursor in the synthesis of more complex chemical entities, including potential chemotherapeutic agents. For instance, related platinum-triamine complexes incorporating a procaine derivative have been studied for their selective anti-tumor activity and ability to induce apoptosis in cancer cell lines . Available with a documented storage condition to maintain stability, this product is intended for laboratory research purposes. This compound is offered For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 3-aminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)8-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBPJVLUWNYUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Derivatization and Analog Synthesis for Mechanistic Probing

The strategic modification of 2-(Diethylamino)ethyl 3-aminobenzoate (B8586502) allows for the systematic investigation of structure-activity relationships and the probing of biological and chemical mechanisms. The design and synthesis of substituted derivatives are key to these studies.

Design and Synthesis of Substituted Derivatives

The primary sites for derivatization on 2-(Diethylamino)ethyl 3-aminobenzoate are the aromatic amino group and the benzene (B151609) ring itself. The reactivity of the amino group facilitates a variety of transformations, including acylation, alkylation, and arylation, to introduce diverse functional groups.

N-Acylation: The amino group can be readily acylated using a range of acylating agents such as acid chlorides, anhydrides, and activated esters. This reaction introduces an amide functionality, which can modulate the electronic properties and steric profile of the molecule. For example, reaction with various benzoyl chlorides can yield a series of N-benzoyl derivatives.

Acylating AgentResulting N-Substituent
Acetyl chlorideAcetyl
Benzoyl chlorideBenzoyl
4-Nitrobenzoyl chloride4-Nitrobenzoyl
2-Furoyl chloride2-Furoyl

N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups at the nitrogen atom can be achieved through reactions with alkyl halides or through more advanced cross-coupling methodologies. These modifications can significantly alter the lipophilicity and basicity of the parent compound.

Ring Substitution: While the amino group often directs electrophilic aromatic substitution to the ortho and para positions, the ester group's deactivating nature can lead to more complex substitution patterns. Halogenation, nitration, and sulfonation reactions can be employed to introduce substituents onto the benzene ring, further expanding the library of derivatives.

The synthesis of these derivatives often involves standard laboratory techniques. For instance, N-acylation can be carried out in a suitable solvent like pyridine (B92270) or dichloromethane, often at room temperature. The progress of these reactions can be monitored by techniques such as thin-layer chromatography (TLC), and the final products are typically purified by column chromatography or recrystallization.

Role as a Chemical Building Block for Complex Molecules

Beyond simple derivatization, this compound and its parent structures (3-aminobenzoic acid and its esters) are valuable starting materials for the construction of more intricate molecular frameworks, particularly heterocyclic systems. The amino and carboxylate functionalities provide reactive handles for cyclization reactions.

Synthesis of Heterocycles: 3-Aminobenzoic acid and its esters are key precursors in the synthesis of various heterocyclic compounds. For example, they can be utilized in the construction of quinolone and benzodiazepine (B76468) scaffolds, which are prevalent in many biologically active molecules.

Quinolone Synthesis: While the synthesis of 4-quinolones often utilizes 2-aminobenzoates, variations of these cyclization reactions can potentially be adapted for 3-aminobenzoate precursors, leading to different isomers. For instance, condensation reactions with β-ketoesters followed by thermal or acid-catalyzed cyclization are common strategies in quinolone synthesis.

Benzodiazepine Synthesis: The synthesis of benzodiazepines typically involves the condensation of o-phenylenediamines with various carbonyl compounds. However, the 3-aminobenzoate moiety can be incorporated into benzodiazepine-like structures through multi-step synthetic sequences.

Multicomponent Reactions: 3-Aminobenzoate esters can participate in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation. These reactions are highly efficient and offer a powerful tool for generating molecular diversity.

Based on a thorough review of the available scientific literature, detailed theoretical and computational investigations specifically focused on this compound are not present in the searched databases. While extensive research exists for structurally similar compounds, such as the local anesthetic procaine (B135) (2-(diethylamino)ethyl 4-aminobenzoate), the specific data required to populate the requested article sections for the 3-aminobenzoate isomer could not be located.

Therefore, it is not possible to generate the requested article on the "Theoretical and Computational Investigations of this compound" with scientifically accurate, non-speculative data for the following sections:

Theoretical and Computational Investigations of 2 Diethylamino Ethyl 3 Aminobenzoate

Molecular Modeling and Interaction Dynamics

Molecular Docking Studies with Biomolecules

Generating content for these sections without specific research on 2-(Diethylamino)ethyl 3-aminobenzoate (B8586502) would require using data from different molecules, which would be scientifically inaccurate and violate the explicit instructions of the request. Further research and publication in this specific area are needed before such an article can be written.

Supramolecular Complexation Studies

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. A key area within this field is host-guest chemistry, where a larger host molecule can form a complex with a smaller guest molecule. Such complexation can alter the physicochemical properties of the guest.

Research has demonstrated the ability of 2-(Diethylamino)ethyl 3-aminobenzoate (as its methanesulfonate (B1217627) salt, Tricaine Mesylate) to form a supramolecular complex with a macrocyclic host molecule, specifically cucurbit nih.govuril (CB nih.gov). The formation of the CB nih.gov•Tricaine Mesylate complex has been confirmed through nuclear magnetic resonance (¹H NMR) spectroscopy, which showed characteristic upfield shifts of the Tricaine resonances upon complexation, indicating its inclusion within the host cavity. nih.gov

The strength of this interaction has been quantified using UV/Vis spectroscopy. The association constant (Kₐ) for the formation of the 1:1 complex between cucurbit nih.govuril and Tricaine Mesylate was determined, providing a measure of the stability of the supramolecular assembly. nih.gov The binding is primarily driven by a combination of ion-dipole interactions between the protonated amine of Tricaine and the carbonyl portals of the cucurbituril, as well as the hydrophobic effect, which favors the encapsulation of the nonpolar ethyl groups and the benzene (B151609) ring within the host's cavity.

Table 1: Association Constant for the Supramolecular Complexation of Tricaine Mesylate

Host MoleculeGuest MoleculeAssociation Constant (Kₐ) (M⁻¹)Method of Determination
Cucurbit nih.govurilTricaine Mesylate8.0 x 10⁴UV/Vis Spectroscopy

Data sourced from Wang et al. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) is a theoretical construct that maps the energy of a molecule as a function of its geometry, providing a landscape of all possible conformations and the energy barriers between them.

As of the current literature review, specific and detailed computational studies focusing on the conformational analysis and potential energy surfaces of this compound are not extensively available. However, based on the molecular structure of Tricaine, several key areas of conformational flexibility can be identified for theoretical investigation. These include:

Rotation around the C-O ester bond: The dihedral angle involving the carbonyl group and the ethyl chain.

Rotation around the C-C bonds of the ethylamino side chain: This would lead to various orientations of the diethylamino group.

Rotation of the amino group on the benzene ring: Although rotation is possible, the energy barrier is expected to be relatively low.

A systematic conformational search, employing methods such as molecular mechanics or more accurate quantum mechanical calculations like Density Functional Theory (DFT), would be necessary to identify the low-energy conformers of Tricaine. The results of such an analysis would typically be presented in a table listing the relative energies of the stable conformers and their corresponding dihedral angles.

The potential energy surface for a key rotational coordinate, for instance, the dihedral angle defining the orientation of the diethylamino group relative to the benzoate (B1203000) core, could be generated by performing a series of constrained geometry optimizations. This would reveal the energy minima corresponding to stable conformations and the transition states that connect them. While specific data is not available, a hypothetical potential energy scan would likely show multiple energy minima corresponding to staggered conformations of the ethyl groups, which are generally more stable than eclipsed conformations due to reduced steric hindrance.

Future computational studies are warranted to fully elucidate the conformational landscape of this compound, which would provide a deeper understanding of its structure-activity relationships and its interactions in biological systems.

Enzymatic and Biochemical Degradation Pathways in Vitro Focus

Esterase-Mediated Hydrolysis Mechanisms

The primary route of metabolism for ester-containing compounds like 2-(diethylamino)ethyl 3-aminobenzoate (B8586502) is hydrolysis, a reaction catalyzed by a class of enzymes known as esterases. This process involves the cleavage of the ester bond, resulting in the formation of an alcohol and a carboxylic acid.

In biological systems, two main types of esterases are responsible for the hydrolysis of xenobiotics: carboxylesterases (CES) and butyrylcholinesterase (BChE), also known as pseudocholinesterase. nih.govopenanesthesia.org

Pseudocholinesterase (BChE): This enzyme, abundant in human plasma, is highly efficient at hydrolyzing ester-type local anesthetics. nih.govnih.govmedscape.com The 4-amino isomer of the title compound, procaine (B135), is rapidly metabolized by plasma pseudocholinesterase. nih.gov It is therefore highly probable that 2-(diethylamino)ethyl 3-aminobenzoate is also a substrate for BChE, undergoing rapid hydrolysis in plasma.

Carboxylesterases (CES): Humans have two major carboxylesterases, hCE1 and hCE2, which are found in various tissues, including the liver, intestine, and kidneys. nih.gov These enzymes also play a significant role in the metabolism of ester-containing drugs. nih.gov They exhibit distinct substrate specificities; hCE1 generally prefers substrates with a large acyl group and a small alcohol group, while hCE2 has the opposite preference. nih.gov Given the structure of this compound, it is a potential substrate for these enzymes, particularly in tissues where they are highly expressed.

The hydrolysis reaction is a bioactivation or detoxification step that converts the lipophilic ester into more polar, water-soluble metabolites that can be more easily eliminated from the body. unl.edu

While specific kinetic data for this compound are not available, studies on its isomers, particularly the 2-amino and 4-amino analogs, provide valuable insights into how the position of the amino group on the benzoate (B1203000) ring can influence the rate of hydrolysis.

Research on the hydrolysis of 2-aminobenzoate (B8764639) esters has shown that the ortho-amino group can act as an intramolecular general base catalyst. iitd.ac.inacs.orgresearchgate.net This intramolecular catalysis leads to a significant rate enhancement, making 2-aminobenzoate esters 50- to 100-fold more reactive than their corresponding 4-aminobenzoate (B8803810) (para) counterparts under certain pH conditions. iitd.ac.inacs.orgresearchgate.net This suggests that the position of the amino group is a critical determinant of the ester's stability and rate of hydrolysis.

The hydrolysis of 2-(diethylamino)ethyl 4-aminobenzoate (procaine) is known to be rapid, with a plasma half-life of less than a minute. nih.gov The hydrolysis of the 3-amino isomer is also expected to be rapid, although the precise rate relative to the 2- and 4-amino isomers would require direct experimental investigation. The electronic effects of the meta-positioned amino group would likely result in a different hydrolysis rate compared to the ortho and para isomers.

Table 1: Comparative Hydrolysis Characteristics of Aminobenzoate Ester Isomers

Isomer Position of Amino Group Expected Relative Rate of Hydrolysis Notes
2-aminobenzoate ester Ortho Fastest Subject to intramolecular general base catalysis, leading to significant rate enhancement. iitd.ac.inacs.orgresearchgate.net
3-aminobenzoate ester Meta Intermediate (Predicted) The electronic effects of the meta-amino group are different from ortho and para positions, likely resulting in an intermediate rate of hydrolysis. Specific data is not available.

Characterization of Primary and Secondary Metabolites

The hydrolysis of this compound is expected to yield two primary metabolites, analogous to the breakdown of its 4-amino isomer, procaine.

While the hydrolysis of the title compound would yield 3-aminobenzoic acid (meta-aminobenzoic acid), the characteristics of its para isomer, para-aminobenzoic acid (PABA), are well-studied due to its formation from procaine. PABA is a known metabolite that can, in some individuals, be associated with allergic reactions. researchgate.net It is a water-soluble compound that is typically excreted by the kidneys. nih.gov 3-aminobenzoic acid, as a structural isomer of PABA, would be expected to have similar physicochemical properties, including increased water solubility compared to the parent ester, facilitating its renal excretion.

The second primary metabolite is diethylaminoethanol (DEAE) . nih.gov This amino alcohol is also more polar than the parent compound. DEAE itself may possess some pharmacological activity, although it is significantly less potent than the parent ester. nih.gov Like 3-aminobenzoic acid, DEAE is water-soluble and readily eliminated from the body.

Further metabolism of these primary metabolites can occur, including conjugation reactions in the liver, which would further increase their water solubility and facilitate excretion. nih.gov

Influence of Environmental Factors on Biochemical Stability

The stability of ester-containing compounds is significantly influenced by environmental factors, primarily pH and temperature.

pH: Ester hydrolysis is subject to both acid and base catalysis. researchgate.net For aminobenzoate esters, the stability is pH-dependent. Studies on procaine (the 4-amino isomer) have shown that its hydrolysis rate is influenced by pH. researchgate.net Research on 2-aminobenzoate esters has demonstrated a pH-independent hydrolysis rate between pH 4 and 8, attributed to the intramolecular catalysis by the amino group. iitd.ac.inacs.orgresearchgate.net It is likely that this compound also exhibits pH-dependent stability, with increased rates of degradation at both acidic and alkaline pH values. The isoelectric point and pKa of the molecule would be key determinants of its stability profile across the pH spectrum.

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including ester hydrolysis. mdpi.com Therefore, solutions of this compound are expected to be more stable at lower temperatures. Studies on aromatic esters have shown a clear correlation between temperature and degradation rate, with higher temperatures leading to reduced stability. mdpi.comresearchgate.net For pharmaceutical preparations, storage at controlled, often refrigerated, temperatures is a common strategy to minimize degradation.

Table 2: Predicted Influence of Environmental Factors on the Stability of this compound

Factor Influence on Stability Rationale
pH Stability is likely optimal in the slightly acidic to neutral pH range, with increased degradation under strongly acidic or alkaline conditions. Ester hydrolysis is catalyzed by both H+ and OH- ions. Intramolecular catalysis may also play a role, as seen with the 2-amino isomer. iitd.ac.inacs.orgresearchgate.netresearchgate.net

| Temperature | Stability decreases with increasing temperature. | The rate of hydrolysis, like most chemical reactions, increases with temperature according to the principles of chemical kinetics. mdpi.comresearchgate.net |

Interactions with Fundamental Biological Systems in Vitro / Cellular Level

Molecular Binding Studies with Nucleic Acids

While direct molecular binding studies of 2-(Diethylamino)ethyl 3-aminobenzoate (B8586502) with nucleic acids are not extensively documented, research on its structural isomer, procaine (B135), provides valuable insights. Procaine has been identified as a compound that interacts with DNA, showing an affinity for CpG-enriched regions. nih.govaacrjournals.org This binding is significant as it is thought to mediate some of its biological effects, particularly those related to epigenetic regulation.

Molecular docking and spectroscopic studies have been employed to characterize this interaction. researchgate.netrsc.org It has been suggested that procaine binds to the minor groove of DNA, particularly in A-T rich regions, and that the binding process involves hydrophobic interactions and hydrogen bonding. researchgate.netrsc.org Density Functional Theory (DFT) calculations have indicated that procaine may act as an electron donor to DNA bases. rsc.org The affinity between procaine and CpG-rich DNA is comparable to that of histone dimers and dsDNA, with dissociation constants (Kd) in the micromolar range. aacrjournals.org

Table 1: Procaine-DNA Binding Affinity
DNA TypeBinding Affinity (Kd)Reference
CpG-rich double-stranded DNAMicromolar range aacrjournals.org
CpG-rich single-stranded DNAMicromolar range (lower affinity than dsDNA) aacrjournals.org

Protein Interaction Mechanisms and Binding Site Characterization

The interaction of local anesthetics with proteins is a cornerstone of their mechanism of action. These compounds are known to be highly protein-bound in plasma, primarily to α1-acid glycoprotein and to a lesser extent, albumin. derangedphysiology.comnih.govnysora.com

Spectroscopic studies investigating the interaction between procaine and Human Serum Albumin (HSA) have shown a weak binding ability. researchgate.netalquds.edu The binding constant (k) was calculated to be in the range of (1.115-1.156) × 10³ M⁻¹ at 293 K. researchgate.netalquds.edu This interaction is believed to be a combination of static and dynamic quenching and is primarily driven by hydrogen bonding and hydrophobic interactions. researchgate.net The binding of procaine to HSA can induce secondary structural changes in the protein, with a relative decrease in the intensity of the α-helix absorption band. researchgate.netalquds.edu

The most clinically significant protein interaction for this class of compounds is with voltage-gated sodium channels. nysora.commedscape.com Local anesthetics bind to a specific receptor site on the intracellular side of the sodium channel protein. derangedphysiology.comnih.govwikipedia.org This binding site is located within the channel's pore, specifically on the S6 transmembrane segment of domain IV. nih.govnysora.com The binding is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states compared to the resting state. derangedphysiology.comnih.gov This "use-dependent" blockade is a key feature of their function, as it is more pronounced in rapidly firing neurons. nih.gov

Modulation of Ion Channels and Membrane Constituents (Biophysical Perspective)

The primary mechanism of action for 2-(Diethylamino)ethyl 3-aminobenzoate, like other local anesthetics, is the modulation of ion channels, specifically the blockade of voltage-gated sodium channels. adooq.comnih.gov By binding to the channel protein, the compound stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. medscape.comnih.govnih.gov

From a biophysical perspective, these amphiphilic molecules must first traverse the lipid bilayer of the neuronal membrane. mdpi.com The un-ionized, lipophilic form of the molecule readily crosses the membrane. nih.govwikipedia.org Once in the intracellular environment, an equilibrium is established, and the ionized, cationic form of the molecule binds to the receptor site within the sodium channel. nih.govwikipedia.org This interaction is not limited to sodium channels; local anesthetics have also been shown to block other ion channels, such as potassium and calcium channels, though typically at higher concentrations. derangedphysiology.comresearchgate.net

The interaction with membrane constituents extends beyond ion channels. Local anesthetics can be incorporated into the lipid bilayer, altering its physicochemical properties such as fluidity, permeability, and lipid packing order. mdpi.comnih.gov These membrane perturbations may indirectly influence the function of embedded proteins, including ion channels. researchgate.netnih.gov Molecular dynamics simulations have shown that the charged forms of local anesthetics tend to orient at the water-membrane interface, while the neutral forms can penetrate the membrane core. tandfonline.comtandfonline.com

Table 2: Biophysical Effects of Related Local Anesthetics on Ion Channels
CompoundChannel TargetBiophysical EffectReference
ProcaineVoltage-Gated Sodium ChannelsProlongs recovery from inactivated state. nih.gov
BenzocaineVoltage-Gated Sodium ChannelsBinds within the central pore; fast-acting due to neutrality. plos.orgnih.gov
LidocaineVoltage-Gated Sodium ChannelsExhibits state-dependent block, with higher affinity for open/inactivated channels. ahajournals.org

Epigenetic Regulation at the Molecular Level (e.g., DNA Demethylation Mechanisms)

A significant area of research for local anesthetics, particularly procaine, is their role in epigenetic regulation. Procaine has been identified as a non-nucleoside inhibitor of DNA methylation. nih.govaacrjournals.orgaacrjournals.org Studies have shown that it can produce a significant reduction in the 5-methylcytosine content of DNA in cancer cell lines. nih.govaacrjournals.org

The proposed mechanism for this effect is linked to its ability to bind directly to CpG-rich DNA sequences. aacrjournals.orgaacrjournals.org This interaction is thought to interfere with the activity of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. nih.govresearchgate.net By inhibiting DNMTs, procaine can lead to the demethylation of hypermethylated CpG islands, which are often found in the promoter regions of tumor suppressor genes. nih.govaacrjournals.org This can restore the expression of genes that have been epigenetically silenced, a hallmark of many cancers. nih.govnih.govresearcher.life This epigenetic modulation represents a distinct mechanism of action from its anesthetic properties. nih.gov

Cellular Response Investigations (e.g., Mitochondrial Effects, Oxidative Stress in Cell Lines)

At the cellular level, local anesthetics can elicit a range of responses beyond nerve blockade. Studies on procaine have demonstrated its ability to induce oxidative stress in various cell lines. researchgate.netnih.gov

In human neuroblastoma (SH-SY5Y) cells and dorsal root ganglion (DRG) neurons, procaine treatment was shown to increase the production of reactive oxygen species (ROS), specifically contributing to peroxidation. researchgate.net In human tongue squamous carcinoma cells, procaine was found to induce mitochondrial damage, reduce the mitochondrial membrane potential (ΔΨm), and increase intracellular ROS production, ultimately leading to apoptosis and autophagy. nih.gov

Furthermore, investigations into the effects on cellular respiration have shown that local anesthetics can impair this fundamental process. In rat hepatocytes, compounds like procaine were found to inhibit cellular respiration, an effect correlated with their lipid solubility and thought to involve direct hydrophobic interactions with membrane proteins. nih.gov Another study on rat renal cortical slices showed that while procaine could protect against cisplatin-induced cytotoxicity to some extent, it acted as a powerful antioxidant by completely inhibiting lipid peroxidation. nih.gov

Table 3: Cellular Effects of Procaine in Different Cell Lines
Cell Line / ModelObserved EffectMechanismReference
MCF-7 (Human Breast Cancer)Growth inhibition, mitotic arrestDNA demethylation nih.govaacrjournals.org
Human Hepatoma Cells (HLE, HuH7)Decreased cell viability, demethylationInhibition of S/G2/M transition, reactivation of suppressed genes researcher.life
SH-SY5Y (Human Neuroblastoma)Increased ROS productionInduction of peroxidation researchgate.net
CAL27 (Human Tongue Squamous Carcinoma)Reduced mitochondrial membrane potential, apoptosis, autophagyIncreased intracellular ROS, inhibition of PI3K/AKT and ERK pathways nih.gov
Rat Renal Cortical SlicesAntioxidant effect, inhibition of lipid peroxidationScavenging of reactive oxygen species nih.gov

Advanced Analytical Methodologies for Research Applications

Spectroscopic Characterization Techniques

Spectroscopy is instrumental in determining the molecular structure and properties of 2-(Diethylamino)ethyl 3-aminobenzoate (B8586502) by examining its interaction with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. thermofisher.com FT-IR measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com The combination of both techniques offers a more complete vibrational analysis, as some molecular vibrations may be strong in IR and weak in Raman, or vice versa. spectroscopyonline.com

For 2-(Diethylamino)ethyl 3-aminobenzoate, specific functional groups exhibit characteristic vibrational frequencies. The primary amine (-NH₂) group on the benzene (B151609) ring shows symmetric and asymmetric stretching vibrations, typically in the 3500-3300 cm⁻¹ region. researchgate.netresearchgate.net The carbonyl group (C=O) of the ester will produce a strong, sharp absorption band in the FT-IR spectrum, generally between 1750-1730 cm⁻¹. scialert.net The C-O stretching vibrations of the ester group are expected in the 1300-1000 cm⁻¹ range. scialert.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1600-1450 cm⁻¹ region. scialert.net The diethylamino group will contribute C-N stretching and CH₂, CH₃ bending and stretching vibrations.

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300MediumMedium
Aromatic RingC-H Stretch3100 - 3000Medium-WeakStrong
Alkyl Groups (-CH₂, -CH₃)C-H Stretch3000 - 2850StrongStrong
Ester (-C=O)C=O Stretch1750 - 1730StrongMedium
Aromatic RingC=C Stretch1600 - 1450Medium-StrongStrong
Ester (-C-O-)C-O Stretch1300 - 1150StrongMedium-Weak
Tertiary Amine (C-N)C-N Stretch1250 - 1020MediumWeak

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. ethernet.edu.et

For this compound, the ¹H NMR spectrum would show distinct signals for each type of proton. The aromatic protons on the 3-aminobenzoate ring would appear in the downfield region (δ 6.5-8.0 ppm). The protons of the ethyl ester group would present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The protons of the diethylamino group would also show a triplet and quartet pattern. The two methylene (B1212753) groups of the ethyl bridge (-OCH₂CH₂N-) would appear as distinct multiplets.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The carbonyl carbon of the ester would be significantly downfield (δ ~165-170 ppm). Carbons of the aromatic ring would appear in the δ 110-150 ppm range, with their exact shifts influenced by the amino and ester substituents. rsc.org The carbons of the diethylaminoethyl group would be found in the upfield region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons6.5 - 7.5Multiplets
-NH₂~3.8 (broad)Singlet
-O-CH₂-CH₂-N-~4.3Triplet
-O-CH₂-CH₂-N-~2.8Triplet
-N-(CH₂-CH₃)₂~2.6Quartet
-N-(CH₂-CH₃)₂~1.1Triplet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon GroupPredicted Chemical Shift (δ, ppm)
-C=O~167
Aromatic C-NH₂~148
Aromatic C-COO~132
Aromatic C-H115 - 130
-O-CH₂-~63
-CH₂-N-~51
-N-CH₂-~48
-CH₃~12

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups.

The 3-aminobenzoate structure in the molecule is the primary chromophore. It is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. For the related compound, 3-aminobenzoic acid, absorption maxima are observed at approximately 226 nm and 272 nm. sielc.com Similarly, ethyl 3-aminobenzoate shows absorption in this region. rsc.org The presence of the amino group (an auxochrome) on the benzene ring influences the position and intensity of these absorption bands. The diethylaminoethyl group is not expected to significantly alter the absorption maxima as it is not directly conjugated with the aromatic system.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

SolventPredicted λmax (nm)Electronic Transition
Ethanol (B145695)/Methanol~225 - 235π→π
Ethanol/Methanol~270 - 280n→π

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can help elucidate the structure.

For this compound (molar mass: 236.31 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 236. Key fragmentation pathways would likely involve the cleavage of the ester linkage and the bonds adjacent to the tertiary amine. Common fragments would include the loss of the diethylaminoethyl group or cleavage at the C-O ester bond.

Interestingly, the isomeric compound 4-aminobenzoic acid 2-(diethylamino)ethyl ester has been utilized as a derivatizing agent to enhance the ionization efficiency of other analytes, such as oligosaccharides, in electrospray ionization mass spectrometry (ESI-MS). acs.orgnih.gov The presence of the 2-(diethylamino)ethyl group, with its high proton affinity, greatly enhances the signal in positive ion mode ESI. nih.gov This suggests that this compound itself would ionize very efficiently, making it highly suitable for sensitive analysis by ESI-MS.

Table 5: Predicted Key Fragments in Mass Spectrum of this compound

m/zPredicted Fragment Structure/Identity
236[M]⁺ Molecular Ion
137[H₂NC₆H₄COOH]⁺ 3-Aminobenzoic acid
120[H₂NC₆H₄CO]⁺ 3-Aminobenzoyl cation
100[HOCH₂CH₂N(CH₂CH₃)₂]⁺
86[CH₂=N(CH₂CH₃)₂]⁺

Chromatographic Separation and Quantification for Research Samples

Chromatography is essential for separating the compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of this compound in research samples. A reversed-phase HPLC (RP-HPLC) method is typically most suitable for a molecule of this polarity. sielc.com

Method development would involve optimizing several key parameters to achieve good resolution, peak shape, and a reasonable run time. scielo.br A C18 stationary phase is a common starting point, providing a nonpolar surface for interaction. scielo.br The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH. nih.gov Since the molecule contains basic amino groups, maintaining a consistent pH is crucial for reproducible retention times. UV detection would be appropriate, with the wavelength set at one of the compound's absorption maxima (e.g., ~272 nm) for optimal sensitivity. scielo.br

Validation of the developed method is critical to ensure its reliability. nih.gov This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness, according to established guidelines. nih.gov

Table 6: Hypothetical HPLC Method Parameters for this compound

ParameterSuggested Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 20 mM Phosphate Buffer (pH 7.0) (e.g., 50:50 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength272 nm

Electrochemical Detection Methods for Analytical Research

Electrochemical methods are a class of analytical techniques that utilize the relationship between electrical phenomena and chemical changes. Voltammetry, a subset of these methods, measures the current that develops in an electrochemical cell under conditions where voltage is varied. libretexts.org These techniques are particularly valuable for the analysis of electroactive substances, which are compounds that can be oxidized or reduced at an electrode surface. fabad.org.tr

Voltammetric and Polarographic Techniques

Voltammetry and its subtype, polarography, are dynamic electrochemical techniques that involve applying a time-dependent potential to a working electrode and measuring the resulting current. libretexts.org The plot of current versus applied potential is known as a voltammogram, which provides both qualitative and quantitative information about the analyte. libretexts.org Polarography is a specific form of voltammetry that employs a dropping mercury electrode (DME) as the working electrode. libretexts.orgamelchem.com

The fundamental principle of these techniques lies in the oxidation or reduction of an analyte at the electrode surface. The potential at which the reaction occurs is characteristic of the specific substance (qualitative analysis), while the magnitude of the current is proportional to the concentration of that substance in the solution (quantitative analysis). libretexts.org Aromatic amines are a class of organic compounds that are electroactive and thus amenable to analysis by voltammetric methods. amelchem.comacs.org Given that this compound contains an aromatic amine functional group, its electrochemical behavior can be investigated using these techniques.

For instance, a study could be designed using Differential Pulse Voltammetry (DPV), a sensitive technique that applies potential in pulses of increasing amplitude. fabad.org.tr This method enhances the signal-to-noise ratio compared to linear sweep techniques. The analysis would involve dissolving a sample of this compound in a suitable supporting electrolyte, which is an electrochemically inert salt solution that minimizes solution resistance and ensures that the analyte reaches the electrode by diffusion. fabad.org.tr As the potential is scanned, the aromatic amine group would be oxidized at a specific potential, generating a peak in the voltammogram. The peak potential (Ep) would help identify the compound, and the peak current (Ip) would be used for quantification.

A hypothetical study could investigate the oxidation of this compound at a glassy carbon electrode in a Britton-Robinson buffer. The results might yield data similar to that presented in the table below.

Table 1: Hypothetical Differential Pulse Voltammetry Data for this compound

This table illustrates the relationship between the concentration of this compound and the resulting peak current in a hypothetical DPV analysis. The consistent peak potential indicates the specific electrochemical process being monitored.

Concentration (µM)Peak Potential (Ep) (V)Peak Current (Ip) (µA)
10+0.850.52
20+0.851.03
40+0.862.05
60+0.853.08
80+0.864.11
100+0.855.15

Thermal Analysis in Intermolecular Interaction Studies

Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. biomedres.us These methods are widely employed in the pharmaceutical industry for preformulation studies, particularly for assessing the compatibility between an active pharmaceutical ingredient (API) and various excipients. biomedres.usresearchgate.net Understanding these interactions is crucial as they can affect the stability, bioavailability, and efficacy of the final drug product. biomedres.us

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in Compatibility Research

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful thermoanalytical techniques used for compatibility screening. researchgate.netsjf.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. pharmatutor.org The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) events. For a crystalline compound like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. In a compatibility study, the API is mixed with an excipient, typically in a 1:1 ratio to maximize the likelihood of observing an interaction, and a DSC thermogram of the mixture is recorded. biomedres.us An interaction may be indicated by a shift in the melting point of the API, a change in the peak's shape or enthalpy, or the appearance of new thermal events. biomedres.us

Thermogravimetric Analysis (TGA) measures the change in a sample's mass over time as the temperature changes. tainstruments.com This technique is useful for evaluating the thermal stability and decomposition profile of a material. tainstruments.com The TGA curve plots mass percentage against temperature. Any mass loss observed corresponds to processes like dehydration or decomposition. When analyzing a mixture of this compound and an excipient, a change in the onset temperature of decomposition compared to the pure components could suggest a chemical interaction. sjf.edu

A hypothetical compatibility study of this compound with common pharmaceutical excipients is summarized in the table below. The data illustrates how DSC and TGA results are interpreted to assess compatibility.

Table 2: Hypothetical Thermal Analysis Data for Compatibility Study of this compound

This table presents hypothetical DSC and TGA data for this compound and its 1:1 mixtures with various excipients. The interpretation is based on comparing the thermal events of the mixtures to those of the pure components.

SampleDSC Event (Melting Peak of Compound)TGA Event (Onset of Decomposition)Interpretation
This compound (Pure)155.0 °C280.0 °CReference
Mixture with Microcrystalline Cellulose154.8 °C279.5 °CCompatible
Mixture with Lactose Monohydrate150.2 °C (Broadened)265.0 °CPotential Interaction
Mixture with Magnesium Stearate154.5 °C278.9 °CCompatible
Mixture with Polyvinylpyrrolidone (PVP)Disappearance of melting peak255.0 °CPotential Interaction

Q & A

Q. How can researchers optimize the synthesis of 2-(Diethylamino)ethyl 3-aminobenzoate to improve yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Catalyst selection : Use tertiary amines or phase-transfer catalysts to enhance esterification efficiency between 3-aminobenzoic acid and diethylaminoethanol .
  • Reaction monitoring : Employ TLC or HPLC to track intermediate formation (e.g., 3-aminobenzoic acid activation with DCC/DMAP) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted diethylaminoethanol. Recrystallization in ethanol improves purity .
  • Yield considerations : Excess diethylaminoethanol (1.5–2 eq) compensates for volatility, while inert atmospheres prevent oxidation of the amine group .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Assign signals for the aromatic protons (δ 6.8–7.5 ppm), diethylamino group (δ 2.5–3.5 ppm), and ester carbonyl (δ 165–170 ppm). Use deuterated chloroform (CDCl₃) for solubility .
  • IR : Confirm ester carbonyl stretch (~1720 cm⁻¹) and amine N–H bend (~1600 cm⁻¹) .
  • Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ (expected m/z ~265) and fragments (e.g., diethylaminoethyl ion at m/z 102) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for esters) .
  • Hydrolytic stability : Monitor pH-dependent degradation (e.g., accelerated testing at pH 2 and 9, 40°C) via HPLC. The diethylamino group may stabilize against base hydrolysis .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products (e.g., quinone derivatives) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay standardization : Replicate studies using identical cell lines (e.g., RAW264.7 for anti-inflammatory activity) and controls (e.g., indomethacin) .
  • Metabolite profiling : LC-MS identifies active metabolites (e.g., 3-aminobenzoic acid) that may confound results .
  • Purity verification : Compare commercial batches (e.g., ≥98% purity by HPLC) to rule out impurities (e.g., residual diethylaminoethanol) as confounding factors .

Q. How can researchers design enantioselective syntheses for chiral derivatives of this compound?

Methodological Answer:

  • Chiral auxiliaries : Introduce L-proline or BINOL-derived catalysts during esterification to induce asymmetry .
  • Chromatographic resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
  • Circular dichroism (CD) : Validate enantiomeric excess (ee) by correlating CD signals (e.g., 220–250 nm) with HPLC data .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent models : Administer IV/PO doses (10–50 mg/kg) to measure bioavailability. Plasma samples analyzed via LC-MS/MS for parent compound and metabolites .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs (e.g., liver, brain) .
  • Metabolic pathways : Microsomal incubation (CYP450 enzymes) identifies primary oxidative metabolites (e.g., N-deethylation) .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or ion channels. Focus on hydrogen bonds between the ester carbonyl and Arg120 .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., 100-ns trajectories to evaluate binding free energy) .
  • QSAR models : Coralate logP (calculated ~2.1) with antibacterial activity against S. aureus (MIC data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.